Atorvastatin Impurity 16
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Overview
Description
Atorvastatin Impurity 16 is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for managing hypercholesterolemia and reducing the risk of cardiovascular events. The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, as they may possess toxicological or pharmacological properties that could compromise the efficacy and safety of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin and its impurities involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The preparation of Atorvastatin Impurity 16 typically involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from the main product .
Industrial Production Methods
Industrial production of atorvastatin and its impurities involves large-scale chemical synthesis, followed by purification processes to ensure the final product meets regulatory standards. The use of advanced chromatographic techniques, such as HPLC coupled with mass spectrometry, allows for the accurate identification and quantification of impurities, including this compound .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Impurity 16 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Atorvastatin Impurity 16 has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with biological systems.
Mechanism of Action
The mechanism of action of Atorvastatin Impurity 16 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall pharmacokinetics and pharmacodynamics of the drug. The impurity may interact with molecular targets and pathways involved in cholesterol biosynthesis, similar to atorvastatin .
Properties
Molecular Formula |
C40H47FN2O8 |
---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
(3R,5R)-14-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5,10,12-tetrahydroxy-8-oxotetradecanoic acid |
InChI |
InChI=1S/C40H47FN2O8/c1-25(2)38-37(40(51)42-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)43(38)20-19-32(46)23-33(47)21-30(44)17-18-31(45)22-34(48)24-35(49)50/h3-16,25,31-34,45-48H,17-24H2,1-2H3,(H,42,51)(H,49,50)/t31-,32?,33?,34-/m1/s1 |
InChI Key |
ZOMUULWAHSGYBO-MLGBADPJSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CC[C@H](C[C@H](CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CCC(CC(CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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